molecular formula C7H4BrClOS B13398370 3-Bromophenyl chlorothioformate

3-Bromophenyl chlorothioformate

Cat. No.: B13398370
M. Wt: 251.53 g/mol
InChI Key: YDTSSICJOYJSOG-UHFFFAOYSA-N
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Preparation Methods

3-Bromophenyl chlorothioformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 3-bromophenyl chlorothioformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used . This reactivity is exploited in organic synthesis to create a wide range of products.

Properties

Molecular Formula

C7H4BrClOS

Molecular Weight

251.53 g/mol

IUPAC Name

O-(3-bromophenyl) chloromethanethioate

InChI

InChI=1S/C7H4BrClOS/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H

InChI Key

YDTSSICJOYJSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=S)Cl

Origin of Product

United States

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